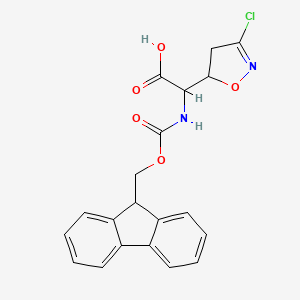









|
REACTION_CXSMILES
|
[CH2:1]1[C:5]([Cl:6])=[N:4][O:3][C@@H:2]1[C@H:7]([NH2:11])[C:8]([OH:10])=[O:9].[C:12]1([CH2:25][O:26][C:27](Cl)=[O:28])[C:24]2[CH2:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]=2[CH:15]=[CH:14][CH:13]=1.C(=O)(O)[O-].[K+].Cl>O>[Cl:6][C:5]1[CH2:1][CH:2]([CH:7]([NH:11][C:27]([O:26][CH2:25][CH:12]2[C:24]3[CH:16]=[CH:17][CH:18]=[CH:19][C:23]=3[C:22]3[C:13]2=[CH:14][CH:15]=[CH:20][CH:21]=3)=[O:28])[C:8]([OH:10])=[O:9])[O:3][N:4]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
178 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N
|
|
Name
|
fluorenylmethylchloroformate
|
|
Quantity
|
285 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3CC12)COC(=O)Cl
|
|
Name
|
|
|
Quantity
|
370 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 20 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on 40 g of silica gel with methylene chloride:isopropanol:acetic acid (100:3:1)
|
|
Type
|
CUSTOM
|
|
Details
|
Fractions of 20 ml are collected
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallization of fractions 11-17
|
|
Type
|
CUSTOM
|
|
Details
|
from aqueous methanol and recrystallization from acetone-cyclohexane
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NOC(C1)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |